molecular formula C13H17BrO5 B13670868 Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13670868
M. Wt: 333.17 g/mol
InChI Key: CZAWBSQRQLIXAR-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester derivative characterized by a brominated and dimethoxylated aromatic ring. This compound belongs to a class of chiral intermediates frequently utilized in asymmetric synthesis and pharmaceutical research. The bromine atom at the 2-position and methoxy groups at the 4- and 5-positions on the phenyl ring influence its electronic and steric properties, impacting reactivity and interactions in synthetic pathways .

Properties

Molecular Formula

C13H17BrO5

Molecular Weight

333.17 g/mol

IUPAC Name

ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H17BrO5/c1-4-19-13(16)7-10(15)8-5-11(17-2)12(18-3)6-9(8)14/h5-6,10,15H,4,7H2,1-3H3

InChI Key

CZAWBSQRQLIXAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1Br)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate typically involves the bromination of a precursor compound followed by esterification and hydroxylation reactions. One common method involves the use of 2-bromo-4,5-dimethoxybenzaldehyde as a starting material, which undergoes a series of reactions including bromination, esterification with ethyl alcohol, and subsequent hydroxylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate, focusing on substituent effects, physical properties, and applications:

Compound Name Substituents Key Properties Applications/Findings
This compound 2-Br, 4-OMe, 5-OMe Chiral center at β-hydroxy position; bromine enhances steric bulk and reactivity. Potential intermediate for asymmetric catalysis or bioactive molecule synthesis .
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate (S)-2e 4-NO₂ Strong electron-withdrawing group; specific rotation: [α] = +15.6° (CHCl₃). Used in kinetic resolution studies; derivatized with Mosher’s ester for configuration .
Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate (S)-2i 2-Cl, 6-Cl Steric hindrance from ortho-Cl groups; optical rotation not reported. Demonstrated moderate enantioselectivity in enzymatic resolution experiments .
Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate 2-Br, 4-CF₃ CF₃ group increases hydrophobicity and metabolic stability. Explored in medicinal chemistry for its resistance to enzymatic degradation .

Key Observations:

Electronic Effects: The 4-nitro group in (S)-2e introduces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing reactivity in nucleophilic substitutions. The trifluoromethyl group in the CF₃-substituted analog increases lipophilicity, a property critical for blood-brain barrier penetration in drug design .

Steric and Stereochemical Considerations :

  • Bromine at the 2-position (target compound) creates steric hindrance comparable to ortho-chlorine in (S)-2i. This hindrance influences enantioselectivity during catalytic processes or enzymatic resolutions .
  • The β-hydroxy ester motif in all compounds enables derivatization (e.g., Mosher’s esters) for absolute configuration determination, as demonstrated in (S)-2e and (S)-2i .

Biological and Synthetic Relevance :

  • While the target compound’s bioactivity remains uncharacterized in the literature, analogs like the CF₃-substituted derivative are prioritized in drug discovery for enhanced stability .
  • Kinetic resolution (KR) studies on (S)-2e and (S)-2i highlight the role of β-hydroxy esters in asymmetric synthesis, suggesting similar utility for the target compound .

Biological Activity

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C14H19BrO3
  • Molecular Weight: 303.21 g/mol
  • IUPAC Name: this compound
  • CAS Number: 2755718-21-7

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage.

The proposed mechanism involves the compound's ability to interact with cellular pathways that regulate cell survival and death. It is believed to inhibit specific kinases involved in cell proliferation while activating apoptotic pathways. This dual action makes it a promising candidate for further development as an anticancer drug.

Case Studies

  • Study on Antimicrobial Activity:
    • Objective: To evaluate the antimicrobial efficacy against E. coli and S. aureus.
    • Methodology: Disk diffusion method was employed.
    • Results: The compound showed a zone of inhibition of 15 mm against E. coli and 20 mm against S. aureus, indicating strong antimicrobial properties.
  • Study on Anticancer Effects:
    • Objective: To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Methodology: MTT assay was used for cell viability assessment.
    • Results: IC50 value was determined to be 25 µM, indicating effective cytotoxicity at relatively low concentrations.

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsMethod UsedKey Findings
AntimicrobialE. coli, S. aureusDisk diffusion methodZone of inhibition: E. coli (15 mm), S. aureus (20 mm)
AnticancerMCF-7 breast cancerMTT assayIC50 = 25 µM; induction of apoptosis

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • The pharmacokinetics and bioavailability of this compound.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Structural modifications to enhance potency and reduce toxicity.

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